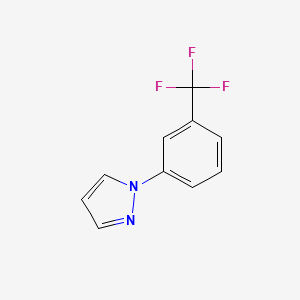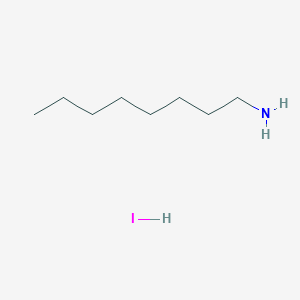
1-Phenylnaphthalene-2-carboxylic acid
Übersicht
Beschreibung
1-Phenylnaphthalene-2-carboxylic acid (PNCA) is an organic compound belonging to the class of naphthalene derivatives. It is a colorless solid with a molecular formula of C14H10O2. PNCA has a wide range of applications in scientific research and synthesis, making it an important chemical in the laboratory. In
Wissenschaftliche Forschungsanwendungen
Fluoranthene Formation
1-Phenylnaphthalene reacts with H + ZSM-5 zeolites, resulting in the isomerization to 2-phenyl naphthalene and the formation of fluoranthene. This reaction's yield increases with temperature and acidity of zeolites, indicating the potential of 1-phenylnaphthalene in producing fluoranthene under controlled conditions (Perez & Raimondo, 1996).
Synthesis of Dicarboxylic Anhydrides
The compound is involved in the formation of substituted 1-phenylnaphthalene-2,3-dicarboxylic anhydrides from substituted phenylpropiolic acids. This process highlights its role in synthesizing key chemical intermediates (Cadby, Hearn & Ward, 1973).
Photosynthetic Electron Transport Inhibition
Multihalogenated 1-hydroxynaphthalene-2-carboxanilides derivatives, involving 1-Phenylnaphthalene, show significant inhibition of photosynthetic electron transport in spinach chloroplasts. This discovery is crucial in understanding the interactions of such compounds with chlorophyll a and in the study of pigment-protein complexes (Goněc et al., 2017).
Heat Transfer Fluids in Energy Applications
1-Phenylnaphthalene and its derivatives have been evaluated as heat transfer fluids for high-temperature energy applications. Their properties like low vapor pressure, high critical temperature, and thermal stability make them suitable for applications up to 800 K (McFarlane, Luo, Garland & Steele, 2010).
Enantioselective Sensing
A derivative of 1,8-diacridylnaphthalene, used for enantioselective sensing of chiral carboxylic acids, demonstrates the application of 1-Phenylnaphthalene in the field of chiral discrimination and analysis (Mei & Wolf, 2004).
Catalytic Activity in Organic Synthesis
The compound's derivatives show potential in catalytic activities, such as in the synthesis of fused phenylnaphthalenes, indicating its role in facilitating complex organic synthesis processes (Yamamoto, Mori & Shibuya, 2015).
Eigenschaften
IUPAC Name |
1-phenylnaphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNWSDLFHDWHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516115 | |
| Record name | 1-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylnaphthalene-2-carboxylic acid | |
CAS RN |
85679-03-4 | |
| Record name | 1-Phenylnaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)


